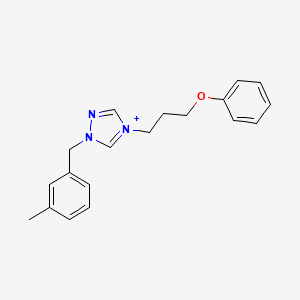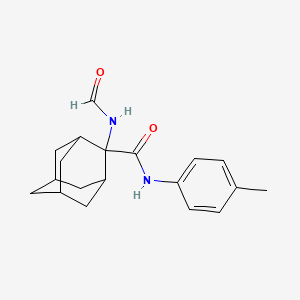![molecular formula C18H18N8S B13366777 2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that features multiple fused rings, including pyrazole, triazole, thiadiazole, and imidazo-pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
Construction of the triazole ring: This involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Assembly of the imidazo[1,2-a]pyridine ring: This is typically achieved through cyclization reactions involving 2-aminopyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the fused rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmacological Research: It is explored for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Uniqueness
3-[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific combination of fused rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C18H18N8S |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N8S/c1-10(2)8-12-9-13(21-20-12)17-24-26-16(22-23-18(26)27-17)15-11(3)19-14-6-4-5-7-25(14)15/h4-7,9-10H,8H2,1-3H3,(H,20,21) |
Clave InChI |
YITBXKOLFXKLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NNC(=C5)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



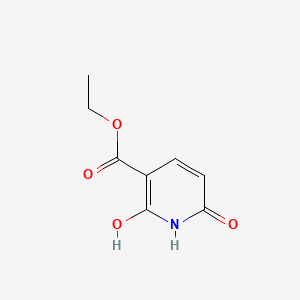
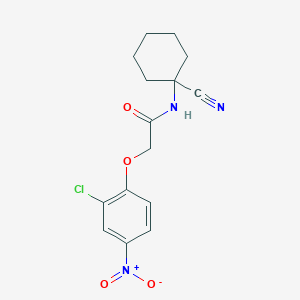
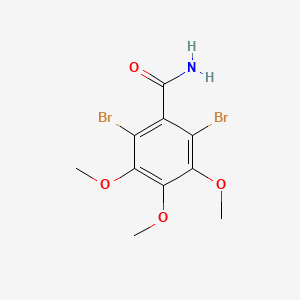
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

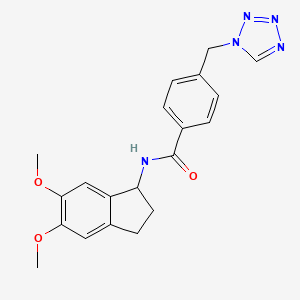

![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
